Regioisomeric Scaffold Differentiation: Impact on CK1δ/p38 Kinase Selectivity
The [2,3-f] regioisomer of the tetrahydropyridooxazepine scaffold is critical for achieving high selectivity for CK1δ over the off-target kinase p38. When incorporated into an optimized inhibitor (Compound 4), this scaffold enabled a selectivity window of 230-fold for CK1δ over p38 [1]. In contrast, a similar inhibitor built on a closely related pyridine core (Compound 2, which lacks the optimal oxazepine geometry) exhibited only a 3-fold selectivity over p38 [2]. This 77-fold improvement in selectivity is a direct consequence of the unique ligand-protein interactions enabled by the scaffold's geometry.
| Evidence Dimension | Kinase Selectivity (CK1δ IC50 vs. p38 IC50) |
|---|---|
| Target Compound Data | Compound 4 (containing the 2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine scaffold) demonstrated a p38/CK1δ selectivity ratio of 230-fold [1]. |
| Comparator Or Baseline | Compound 2 (containing a pyridine scaffold) demonstrated a p38/CK1δ selectivity ratio of only 3-fold [2]. |
| Quantified Difference | The [2,3-f] scaffold improved selectivity for CK1δ over p38 by 77-fold compared to a non-optimized pyridine core. |
| Conditions | In vitro kinase inhibition assays measuring IC50 values for CK1δ and p38. |
Why This Matters
This differentiation is critical for CNS drug discovery programs targeting circadian rhythm disorders, as off-target p38 inhibition is a known liability that can lead to cardiotoxicity and other safety concerns, thereby increasing the procurement value of the [2,3-f] scaffold for lead optimization.
- [1] Mente, S., et al. (2013). Ligand-protein interactions of selective casein kinase 1δ inhibitors. Journal of Medicinal Chemistry, 56(17), 6819-6828. (Data for compound 4). View Source
- [2] Mente, S., et al. (2013). Ligand-protein interactions of selective casein kinase 1δ inhibitors. Journal of Medicinal Chemistry, 56(17), 6819-6828. (Data for compound 2). View Source
